molecular formula C8H6BrFO3 B1397112 4-Bromo-2-fluoro-5-methoxybenzoic acid CAS No. 1620677-51-1

4-Bromo-2-fluoro-5-methoxybenzoic acid

Cat. No. B1397112
CAS RN: 1620677-51-1
M. Wt: 249.03 g/mol
InChI Key: FVWAPKQBDVSQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2-fluoro-5-methoxybenzoic acid” is a halogen substituted benzoic acid . It has a molecular weight of 249.04 . The compound is typically stored in a dry room at normal temperature .


Synthesis Analysis

The compound may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .


Molecular Structure Analysis

The linear formula of “4-Bromo-2-fluoro-5-methoxybenzoic acid” is C8H6BrFO3 . The InChI code is 1S/C8H6BrFO3/c1-13-7-2-4 (8 (11)12)6 (10)3-5 (7)9/h2-3H,1H3, (H,11,12) .


Chemical Reactions Analysis

The compound may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s density is 1.7±0.1 g/cm3 . It has a boiling point of 302.2±42.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis of Biaryl Compounds

4-Bromo-2-fluoro-5-methoxybenzoic acid: is utilized in the synthesis of biaryl compounds through palladium-catalyzed cross-coupling reactions . These biaryl structures are significant in pharmaceuticals due to their presence in a variety of drug molecules. The halogen atoms present in the compound facilitate the coupling process, making it a valuable precursor in medicinal chemistry.

Dopaminergic Stabilizers

The compound has been identified as a potential modulator of dopamine neurotransmission . It could serve as a dopaminergic stabilizer, which is crucial in the treatment of disorders such as schizophrenia and bipolar disorder where dopamine levels are imbalanced.

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335 . Precautionary measures include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

4-bromo-2-fluoro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWAPKQBDVSQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-5-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-fluoro-5-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-fluoro-5-methoxybenzoic acid
Reactant of Route 3
4-Bromo-2-fluoro-5-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-fluoro-5-methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-fluoro-5-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-fluoro-5-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.